(S)-1-Boc-2-((S)-sec-butyl)piperazine
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Overview
Description
(S)-1-Boc-2-((S)-sec-butyl)piperazine is a chiral piperazine derivative that has gained attention in various fields of scientific research The compound features a piperazine ring substituted with a sec-butyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-((S)-sec-butyl)piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Sec-Butyl Group: The protected piperazine is then subjected to a substitution reaction with a sec-butyl halide (e.g., sec-butyl bromide) under basic conditions to introduce the sec-butyl group at the desired position.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-2-((S)-sec-butyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions to introduce different functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution: Sec-butyl halides, bases (e.g., sodium hydride, potassium carbonate).
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups, leading to diverse derivatives.
Scientific Research Applications
(S)-1-Boc-2-((S)-sec-butyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound is utilized in the design and fabrication of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Boc-2-((S)-sec-butyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The Boc group provides protection during synthetic transformations, ensuring the stability of the piperazine ring until the desired modification is achieved. Upon deprotection, the free amine can engage in various biochemical interactions, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: A similar compound with a Boc-protected piperazine ring but without the sec-butyl group.
N-Boc-2-methylpiperazine: Features a methyl group instead of a sec-butyl group.
N-Boc-4-phenylpiperazine: Contains a phenyl group at the 4-position of the piperazine ring.
Uniqueness
(S)-1-Boc-2-((S)-sec-butyl)piperazine is unique due to the presence of the chiral sec-butyl group, which imparts stereochemical properties that can influence its reactivity and interactions with biological targets. This chiral center can enhance the compound’s selectivity and efficacy in medicinal applications, making it a valuable intermediate in drug development.
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m0/s1 |
InChI Key |
CEOFDGBRMUSCDU-WDEREUQCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1CNCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C1CNCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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